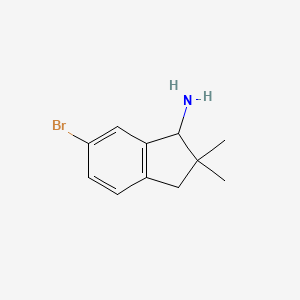

6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine

Description

6-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine (CAS: 38042-74-9; molecular formula: C₁₁H₁₄BrN) is a bicyclic organic compound featuring a substituted indene scaffold. Its structure includes:

- A bromo substituent at position 6, which enhances electrophilic reactivity and influences binding interactions in biological systems.

- Two methyl groups at position 2, providing steric hindrance and conformational rigidity.

This compound is of interest in medicinal chemistry due to its structural similarity to bioactive indene derivatives, such as monoamine oxidase (MAO) inhibitors like rasagiline and ladostigil . Its synthesis typically involves bromination of indene precursors followed by reductive amination or LiAlH₄-mediated reduction of nitriles/imines .

Properties

IUPAC Name |

6-bromo-2,2-dimethyl-1,3-dihydroinden-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN/c1-11(2)6-7-3-4-8(12)5-9(7)10(11)13/h3-5,10H,6,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJLYGKSAQUKOAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C1N)C=C(C=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination and Methylation

Bromination of 3,3-dimethyl-2,3-dihydro-1H-indene or 1-indanone derivatives is performed using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions (e.g., reflux in CCl4 with radical initiators like benzoyl peroxide) to selectively introduce bromine at the 6-position of the aromatic ring.

Methylation at the 2-position of 5-bromo-1-indanone is typically achieved by deprotonation using strong bases like sodium hydride (NaH) followed by alkylation with methyl iodide (MeI), yielding 2,2-dimethyl substituted indanones.

Oxime Formation and Reduction

The ketone group of 2,3-dihydro-1H-1-indanone derivatives is converted to the corresponding oxime by reaction with hydroxylamine hydrochloride in the presence of base.

The oxime is then reduced to the corresponding amine using catalytic hydrogenation or metal-catalyzed reduction with alumino-nickel catalysts under mild conditions, avoiding high-pressure hydrogenation. This reduction step converts the oxime to the 1-amino group on the indene ring.

Amination and Purification

Reductive amination can also be employed, where the ketone is reacted with ammonium acetate and sodium cyanoborohydride to install the amino group directly.

The crude amine product is often isolated as its hydrochloride salt by acid-base extraction and purified by recrystallization from ethanol or similar solvents to obtain high purity crystalline material.

Representative Detailed Procedure (Adapted from Patent CN101062897A)

| Step | Reagents and Conditions | Description | Yield and Purity Data |

|---|---|---|---|

| 1. Oxime formation | 2,3-dihydro-1H-1-indanone + hydroxylamine hydrochloride + ethanol + NaOH | Reflux 30-40 min, monitored by TLC | Intermediate oxime obtained |

| 2. Reduction | Alumino-nickel catalyst, 45% NaOH, ethanol, 50-60°C, 8 hours | Reduction of oxime to amine | Crude amine hydrochloride isolated by acid extraction |

| 3. Purification | Recrystallization from ethanol | White crystalline hydrochloride salt | HPLC purity ~98.6%, mp 208-209.5°C |

This method avoids pressurized hydrogenation, is scalable, and suitable for industrial production.

Alternative Synthetic Routes

Modified Four-Step Sequence : Starting from 5-bromo-1-indanone, double methylation at position 2 with MeI/NaH, followed by nitrilation via Rosenmund–von Braun reaction, and reductive amination with ammonium acetate/sodium cyanoborohydride yields the racemic 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine in about 37% overall yield.

Bromination of 3,3-dimethyl-2,3-dihydro-1H-indene followed by amination is another route, where bromination is conducted with NBS and subsequent amination introduces the amino group at position 1.

Analytical Data Supporting Preparation

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Oxime Reduction Route | 2,3-dihydro-1H-1-indanone | Hydroxylamine HCl, alumino-nickel, NaOH, ethanol | Reflux, 50-60°C, 8h | ~98% purity | Industrially scalable, no pressurized H2 |

| Methylation + Rosenmund–von Braun + Reductive Amination | 5-bromo-1-indanone | NaH, MeI, CuCN, ammonium acetate, NaBH3CN | Multi-step, mild conditions | 37% overall yield | Racemic mixture, classical synthetic route |

| Bromination + Amination | 3,3-dimethyl-2,3-dihydro-1H-indene | NBS, amination reagents | Radical bromination, followed by amination | Data limited | Common in lab-scale synthesis |

Research Findings and Industrial Considerations

The improved oxime reduction method offers simplified operation, reduced production time, and cost efficiency compared to classical hydrogenation methods, making it suitable for industrial scale-up.

The choice of catalyst and base concentration critically influences reaction rates and purity, with alumino-nickel catalysts providing efficient reduction under mild conditions.

Bromination selectivity is achieved by controlled radical conditions using NBS and initiators like benzoyl peroxide, avoiding over-bromination or side reactions.

The amine product's hydrochloride salt form improves stability and ease of purification, with recrystallization yielding high-purity material suitable for further synthetic applications.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 2,2-dimethyl-2,3-dihydro-1H-inden-1-amine.

Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one.

Reduction: Formation of 2,2-dimethyl-2,3-dihydro-1H-inden-1-amine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

6-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine has the following characteristics:

- Molecular Formula : C₁₁H₁₃BrN

- Molecular Weight : 239.13 g/mol

- CAS Number : 165730-13-2

The compound features a bromo substituent at the 6th position and two methyl groups at the 2nd position of the indene structure, which influences its reactivity and biological activity.

Medicinal Chemistry

This compound is investigated for its potential as a lead compound in drug development. Its structure allows it to interact with biological targets effectively. Notably, it serves as an intermediate in synthesizing compounds with therapeutic properties, including:

- Antiparkinsonian Agents : It is related to the synthesis of rasagiline, an irreversible monoamine oxidase B (MAO-B) inhibitor used in treating Parkinson's disease .

Organic Synthesis

The compound acts as a versatile building block in organic synthesis. It is employed to create more complex organic molecules through various reactions such as:

- Bromination and Reduction Reactions : These processes are utilized to modify the compound further for specific applications in pharmaceuticals and agrochemicals .

Material Science

In material science, 6-bromo derivatives are explored for their potential in developing novel materials with unique properties. The bromine atom enhances reactivity, making these compounds suitable for creating advanced materials .

Research indicates that 6-bromo derivatives exhibit significant biological activities:

- Anticancer Properties : Compounds derived from this compound have shown cytotoxic effects against various cancer cell lines. For instance, indole derivatives synthesized from this compound demonstrated efficacy in inhibiting MCF-7 breast cancer cells .

Case Study 1: Synthesis of Indole Derivatives

A study demonstrated that derivatives synthesized from 6-bromo compounds exhibited significant cytotoxicity against cancer cell lines. The research involved testing various concentrations of these derivatives to assess their effectiveness in inducing apoptosis .

Case Study 2: Development of Antiparkinsonian Drugs

The synthesis process of rasagiline from 6-bromo intermediates showcases the importance of this compound in developing drugs for neurological disorders. The efficiency of the synthetic route improves the potential for industrial applications .

Mechanism of Action

The mechanism of action of 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets and pathways. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. Additionally, the indene ring structure may facilitate interactions with hydrophobic pockets in target molecules, enhancing its biological activity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Indenamine Derivatives

Key Observations:

- Bromine vs.

- Stereochemistry : Enantiomers like (S)- and (R)-6-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride exhibit distinct biological activities due to chiral recognition in receptor binding .

Biological Activity

6-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine is a brominated derivative of 2,2-dimethyl-2,3-dihydro-1H-inden-1-amine, characterized by its unique bicyclic structure and the presence of a bromine atom at the 6th position of the indene ring. This compound has garnered attention in recent years due to its potential biological activities, including anti-inflammatory and anticancer properties.

The molecular formula for this compound is CHBrN, with a molecular weight of approximately 240.14 g/mol. The bromine atom significantly influences the compound's reactivity and interaction with biological targets.

The mechanism of action for this compound involves its interaction with specific biomolecules. The bromine atom can participate in halogen bonding, enhancing the compound's binding affinity to proteins and enzymes involved in various disease pathways. Additionally, the indene structure may facilitate interactions with hydrophobic pockets in target molecules, potentially increasing its biological efficacy.

Therapeutic Potential

Preliminary studies suggest that this compound may exhibit several therapeutic properties:

- Anti-inflammatory Activity : Research indicates that 6-bromo derivatives can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

- Anticancer Properties : Initial investigations have shown that the compound may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms such as cell cycle arrest and modulation of signaling pathways .

Comparative Analysis

To understand the unique biological activity of this compound, it is beneficial to compare it with related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2,2-Dimethyl-2,3-dihydro-1H-inden-1-amine | Parent compound without bromination | Limited bioactivity |

| 6-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-amines | Chlorinated analog | Moderate activity against certain pathogens |

| 6-Fluoro-2,2-dimethyl-2,3-dihydro-1H-inden-1-amines | Fluorinated analog | Enhanced binding properties compared to non-halogenated analogs |

The presence of bromine in the structure enhances the compound's reactivity and interaction with biological systems compared to its non-brominated and other halogenated analogs .

Case Studies

Several studies have explored the biological activity of this compound:

Study 1: Anti-inflammatory Effects

In a study examining various indene derivatives, 6-bromo-2,2-dimethyl derivatives demonstrated significant inhibition of nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS). This suggests a mechanism for reducing inflammation through modulation of signaling pathways involved in immune responses.

Study 2: Anticancer Activity

A recent investigation into the anticancer properties of halogenated indenes revealed that 6-bromo derivatives could effectively induce apoptosis in human cancer cell lines. The study reported an IC50 value indicating potent cytotoxicity against breast cancer cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.